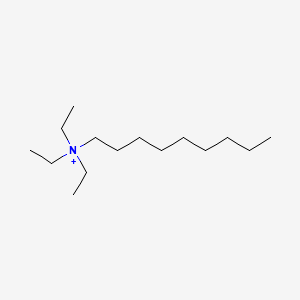
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-3-(2-pyridinyl)thiourea is a member of thioureas.
Scientific Research Applications
Coordination Chemistry and Structural Analysis
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea has been involved in the synthesis and structural analysis of coordination compounds. For instance, it's been used in forming metallomacrocyclic complexes with metals like Ni(II) and Pd(II), which are valuable for their unique physical properties and potential applications in areas like catalysis and materials science. These complexes exhibit interesting features such as the ability to form adducts and revert to their original structure upon heating, as demonstrated in the self-assembly of 2:2 metallomacrocyclic complexes (Koch et al., 2001).
Molecular Docking and DNA Binding
The compound has also been a subject in studies exploring its interactions at the molecular level. For example, research on a structurally similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, showcased its potential in binding with DNA and indicated its cytotoxic nature against certain cell lines, highlighting the relevance of such compounds in medicinal chemistry and drug design (Mushtaque et al., 2016).
Crystallographic Studies
Crystallographic studies of compounds containing the thiourea functional group, including those structurally related to 1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea, have provided insights into their molecular and solid-state structure. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Saeed & Parvez, 2005).
properties
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea |
|---|---|
Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-6-7-12(9-11(10)2)16-14(18)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
InChI Key |
SMDWBSIOSQLAMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1227499.png)



![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)
![2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1227511.png)

![N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide](/img/structure/B1227516.png)
![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)


